5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-ketonitriles with hydrazines, followed by cyclocondensation to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid or Amberlyst-15 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole derivatives: These compounds have similar structural features and have been studied for their antibacterial and neuroprotective properties.
1,3,4-Oxadiazole derivatives: These compounds are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Thiazolidine derivatives: These compounds exhibit diverse biological activities, such as anticancer, anticonvulsant, and antimicrobial properties.
Uniqueness
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
15001-14-6 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
InChI Key |
BMQQQHIJWXOTJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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